3-Cyclobutyl-2-methylpropan-1-amine hydrochloride
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Overview
Description
3-Cyclobutyl-2-methylpropan-1-amine hydrochloride is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a cyclobutyl group attached to a methylpropan-1-amine backbone, with the hydrochloride salt form enhancing its solubility in water. Amines are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through a cyclization reaction of a suitable precursor, such as a butene derivative.
Attachment to Methylpropan-1-amine: The cyclobutyl group is then attached to the methylpropan-1-amine backbone through a nucleophilic substitution reaction.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: Nucleophilic substitution reactions can modify the cyclobutyl or methylpropan-1-amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products may include secondary or tertiary amines.
Substitution: Products depend on the substituents introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
3-Cyclobutyl-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The cyclobutyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
1-Cyclobutyl-2-methylpropan-2-amine Hydrochloride: Similar structure but with a different position of the cyclobutyl group.
2-Cyclobutyl-2-methylpropan-1-amine Hydrochloride: Another positional isomer with different chemical properties.
Uniqueness: 3-Cyclobutyl-2-methylpropan-1-amine hydrochloride is unique due to its specific structural arrangement, which may confer distinct chemical reactivity and biological activity compared to its isomers. The position of the cyclobutyl group can significantly influence the compound’s interactions and applications.
Properties
Molecular Formula |
C8H18ClN |
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Molecular Weight |
163.69 g/mol |
IUPAC Name |
3-cyclobutyl-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-7(6-9)5-8-3-2-4-8;/h7-8H,2-6,9H2,1H3;1H |
InChI Key |
JWVGCQLXMRVAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCC1)CN.Cl |
Origin of Product |
United States |
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